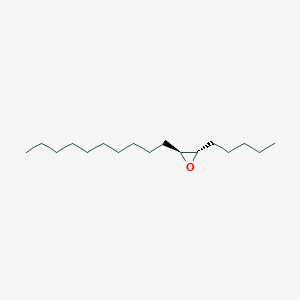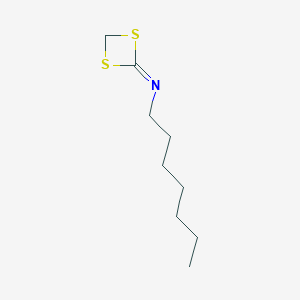methanone CAS No. 59746-95-1](/img/structure/B14594858.png)
[5-(Butan-2-yl)-2-hydroxyphenyl](2-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butan-2-yl)-2-hydroxyphenylmethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group and a chlorophenyl group attached to a phenyl ring, along with a butan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-hydroxyphenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-(butan-2-yl)-2-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-chlorobenzoyl chloride and 5-(butan-2-yl)-2-hydroxybenzaldehyde in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-(Butan-2-yl)-2-hydroxyphenylmethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-(Butan-2-yl)-2-hydroxyphenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 5-(butan-2-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 5-(butan-2-yl)-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
5-(Butan-2-yl)-2-hydroxyphenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Butan-2-yl)-2-hydroxyphenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with a bromine atom instead of chlorine.
5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with a fluorine atom instead of chlorine.
5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 5-(Butan-2-yl)-2-hydroxyphenylmethanone imparts unique chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other halogen-substituted derivatives.
特性
CAS番号 |
59746-95-1 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC名 |
(5-butan-2-yl-2-hydroxyphenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClO2/c1-3-11(2)12-8-9-16(19)14(10-12)17(20)13-6-4-5-7-15(13)18/h4-11,19H,3H2,1-2H3 |
InChIキー |
ISENFJBSVSWKKD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


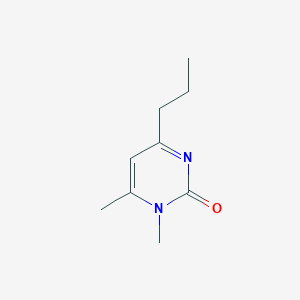
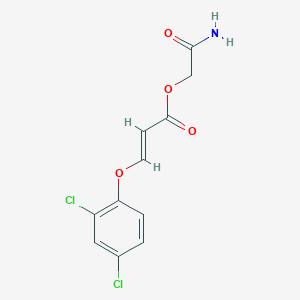
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

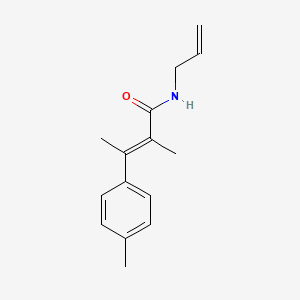
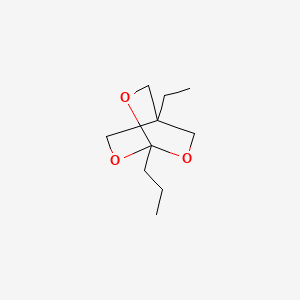
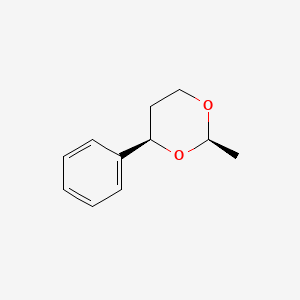
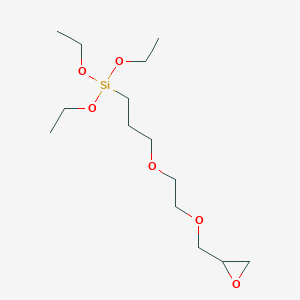
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
